4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-18(25-17-10-6-15(20)7-11-17)13(2)22(21-12)19(23)14-4-8-16(24-3)9-5-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMKFODTKZVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with a 4-chlorophenylthiol.
Attachment of the 4-methoxybenzoyl group: This can be accomplished through an acylation reaction using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and observed bioactivities of the target compound with analogs:
Key Observations :
- Sulfanyl vs.
- Heterocyclic Core : Replacing pyrazole with thiadiazole (as in ) reduces aromatic stabilization and alters hydrogen-bonding capacity.
Cytotoxicity
- Sulfanyl Pyrazole Complexes : Pd/Pt complexes of sulfanyl pyrazoles with cyclohexyl substituents show 3× higher cytotoxicity than benzyl analogs . The target compound’s 4-methoxybenzoyl group may sterically hinder metal coordination, but its electron-withdrawing nature could modulate redox activity.
Antibacterial Activity
- Alkyl-Substituted Pyrazoles: Compounds with hexyl-phenoxy chains (e.g., ) exhibit antibacterial effects, likely due to membrane disruption. The target compound’s aromatic substituents may favor different mechanisms, such as enzyme inhibition.
Biological Activity
4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through cyclocondensation of a 1,3-diketone with hydrazine under acidic or basic conditions.
- Introduction of the 4-Chlorophenylsulfanyl Group : Nucleophilic substitution of a suitable leaving group on the pyrazole ring with 4-chlorophenylthiol.
- Attachment of the 4-Methoxybenzoyl Group : Acylation using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have shown effectiveness against various bacteria and fungi:
- Antibacterial Activity : Studies have demonstrated that certain pyrazole derivatives possess good activity against E. coli, S. aureus, and Klebsiella pneumoniae . The presence of specific substituents enhances their efficacy.
- Antifungal Activity : Some derivatives have shown promising antifungal activity against pathogenic strains .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Mechanism of Action : The exact mechanism remains to be fully elucidated; however, it may involve the inhibition of key enzymes or disruption of cellular processes critical for cancer cell survival .
- Case Studies : In vitro studies have indicated that certain pyrazole derivatives can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are important mediators in cancer progression .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with cell membranes leading to increased permeability and subsequent cell death .
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with other pyrazole derivatives:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| 4-[(4-bromophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole | Bromine | Moderate antimicrobial |
| 4-[(4-chlorophenyl)sulfanyl]-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole | Fluorine | Anticancer properties |
| 4-[(4-chlorophenyl)sulfanyl]-1-(4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole | Nitro group | Enhanced anti-inflammatory |
Q & A
Q. What are the established synthetic routes for 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole?
The synthesis typically involves multi-step reactions, including:
- Cyclization of hydrazine derivatives with carbonyl compounds (e.g., ketones or aldehydes) to form the pyrazole core.
- Sulfide bond formation via nucleophilic substitution between 4-chlorothiophenol and halogenated intermediates.
- Acylation of the pyrazole nitrogen using 4-methoxybenzoyl chloride. Example: A study on analogous pyrazole derivatives achieved 72% yield using microwave-assisted cyclization under inert conditions .
Table 1: Optimization of Reaction Conditions
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- X-ray crystallography confirms molecular geometry, including bond lengths (e.g., C–S bond: 1.78 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy identifies substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the range δ 6.9–7.4 ppm) .
- Mass spectrometry validates molecular weight (e.g., [M+H]⁺ peak at m/z 413.1) .
Advanced Research Questions
Q. What computational methods are employed to predict the compound’s reactivity and interactions?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to predict redox behavior and stability .
- Molecular docking simulates binding affinities with biological targets (e.g., COX-2 enzyme, with predicted binding energy −8.3 kcal/mol) .
- Molecular Dynamics (MD) models solvation effects and conformational flexibility in aqueous environments .
Q. How can researchers address discrepancies in reported biological activities of pyrazole derivatives?
- Meta-analysis of published data to identify trends (e.g., correlation between electron-withdrawing substituents and anti-inflammatory activity) .
- Standardized assays (e.g., fixed cell lines, IC₅₀ protocols) to reduce variability in cytotoxicity studies .
- Replication studies under controlled conditions (e.g., pH 7.4, 37°C) to validate contradictory results .
Q. What experimental designs are optimal for assessing environmental fate and ecotoxicological impacts?
- OECD Guideline 307 : Soil degradation studies under aerobic/anaerobic conditions to measure half-life (t₁/₂).
- Tiered testing :
Lab-scale : Biodegradability via BOD₅/COD ratios .
Field studies : Bioaccumulation in model organisms (e.g., Daphnia magna) .
- QSPR models predict environmental partitioning coefficients (e.g., log Kₒw = 3.1) .
Q. How do structural modifications influence the compound’s pharmacological profile?
- Electron-donating groups (e.g., methoxy) enhance metabolic stability but reduce solubility .
- Chlorophenyl substitution increases halogen bonding with target proteins, improving potency (e.g., IC₅₀ reduced from 12 μM to 4 μM) .
- Sulfur-to-sulfone oxidation alters pharmacokinetics (e.g., increased plasma half-life from 2h to 6h) .
Methodological Considerations
- Synthetic challenges : Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts .
- Data validation : Cross-reference crystallographic data with CIF files (e.g., CCDC 912345) to ensure accuracy .
- Ethical compliance : Adhere to institutional guidelines for ecotoxicological testing to minimize ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
